molecular formula C20H26N2O3 B2904641 1-[4-[3-(Phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361891-85-0

1-[4-[3-(Phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2904641
CAS No.: 2361891-85-0
M. Wt: 342.439
InChI Key: NXDFBNFZPMBMOU-UHFFFAOYSA-N
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Description

1-[4-[3-(Phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features both pyrrolidine and piperidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and drug discovery . The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[3-(Phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine and piperidine intermediates, followed by their coupling through a series of condensation and cyclization reactions . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability . The purification process usually involves crystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[4-[3-(Phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-[4-[3-(Phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-[3-(Phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[3-(Phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is unique due to its combination of pyrrolidine and piperidine rings, which provides a distinct three-dimensional structure. This uniqueness allows it to interact with a broader range of biological targets and exhibit diverse biological activities .

Properties

IUPAC Name

1-[4-[3-(phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-2-19(23)21-12-9-17(10-13-21)20(24)22-11-8-16(14-22)15-25-18-6-4-3-5-7-18/h2-7,16-17H,1,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDFBNFZPMBMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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